molecular formula C20H22N2O4 B124630 Tilnoprofen arbamel CAS No. 159098-79-0

Tilnoprofen arbamel

Cat. No. B124630
M. Wt: 354.4 g/mol
InChI Key: ZAKRMJAETCUYKK-UHFFFAOYSA-N
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Description

Tilnoprofen arbamel, also known as Y-23023, is a prodrug developed as a new non-steroidal anti-inflammatory drug (NSAID) by Yoshitomi and Japan Tobacco . It was intended for the treatment of pain in Rheumatoid arthritis but was discontinued .


Synthesis Analysis

Tilnoprofen arbamel is a synthetic drug with antipyretic and analgesic properties, which is made in the laboratory . It is a metabolite of tilnoprofen that has been synthesized to meet the pharmacopoeia standards for purity .


Molecular Structure Analysis

The chemical formula of Tilnoprofen arbamel is C20H22N2O4 . Its exact mass is 354.16 and its molecular weight is 354.406 .


Chemical Reactions Analysis

Tilnoprofen arbamel is rapidly hydrolysed to an active metabolite, α,2-dimethyl-5H- 1benzopyrano [2,3-b]pyridine-7-acetic acid (M1) following its absorption .


Physical And Chemical Properties Analysis

Tilnoprofen arbamel has a density of 1.2±0.1 g/cm3, a boiling point of 528.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 96.6±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .

Scientific Research Applications

1. Antibacterial Activity and Pharmacokinetics of Ciprofloxacin

Ciprofloxacin, structurally related to nalidixic acid, is a broad-spectrum antibacterial drug effective against many Gram-negative and some Gram-positive bacteria. It is effective orally or intravenously and shows promise for a range of infections. Resistance development is infrequent except in certain cases like respiratory tract infections in cystic fibrosis patients (Campoli-Richards et al., 1988).

2. Origins of Quinolone Antibacterials

Quinolone antibacterials, including the discovery of nalidixic acid, represent an important class of anti-infectives. The review offers a detailed history of the earliest years of quinolone development, highlighting their significance in modern medicine (Bisacchi, 2015).

3. Pharmaceutical Persistence and Partitioning in Aquatic Environments

A study on the persistence and partitioning of pharmaceuticals, including ibuprofen and indomethacin, in the aquatic environment. It discusses the stability of these drugs under various conditions and their ecological impact (Yamamoto et al., 2009).

4. Mechanism of Quinolone Action and Resistance

This review focuses on the mechanism of action of quinolones, which act by converting their enzyme targets into toxic enzymes. It discusses the rise in quinolone resistance, which threatens the utility of this drug class, and suggests approaches for designing new drugs to combat resistant strains (Aldred et al., 2014).

5. Pharmaceutical Compounds in Seawater

The presence of various pharmaceutical compounds, including antibiotics like ciprofloxacin and anti-inflammatories, in seawater samples from Gran Canaria Island is assessed, highlighting environmental concerns related to pharmaceutical contamination (Afonso-Olivares et al., 2013).

6. Mechanisms of Resistance to Quinolones

This paper discusses the established mechanisms of quinolone resistance, focusing on target alterations and decreased drug accumulation, as well as the emergence of mobile elements carrying the qnr gene, conferring resistance to quinolones (Ruiz, 2003).

Future Directions

Tilnoprofen arbamel was developed for the treatment of pain in Rheumatoid arthritis but was discontinued . There is no current information available on any future directions for this compound .

properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRMJAETCUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048852
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilnoprofen arbamel

CAS RN

118635-52-2
Record name Tilnoprofen arbamel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118635-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilnoprofen arbamel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepranoprofen arbamel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILNOPROFEN ARBAMEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 5.4 g of α,2-dimethyl-5H-[1]-benzopyrano [2,3-b]pyridine-7-acetic acid is dissolved in 22 ml of dimethylformamide, whereafter 1.9 g of potassium carbonate and 2.7 g of N,N-dimethyl-2-chloroacetamide are added, and the mixture is stirred at 75° C. for 2 hours. Under cooling with ice, 50 ml of water is added to the resulting reaction mixture. The precipitated crystals are collected by filtration and washed with water, and then recrystallized from isopropyl alcohol to obtain 6.4 g of N,N-dimethylcarbamoylmethyl α,2-dimethyl-5H-[1]benzopyrano[2,3-b]-pyridine-7acetate as white crystals having a melting point of 150° to 151° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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